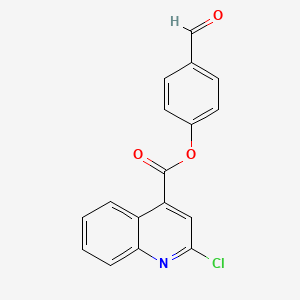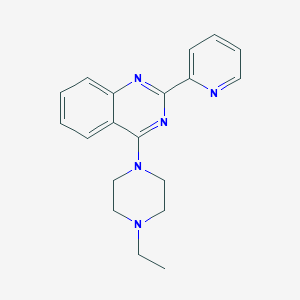![molecular formula C16H17FN4O2 B7645536 3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide, commonly known as FPA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. FPA belongs to the class of pyrazole-based compounds and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of FPA is not fully understood. However, it has been proposed that FPA may inhibit the production of inflammatory mediators such as prostaglandins and cytokines. FPA may also interact with various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
FPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. FPA has also been found to exhibit cytotoxic activity against various cancer cell lines. In addition, FPA has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPA in lab experiments include its wide range of biological activities, favorable pharmacokinetic profile, and availability of optimized synthesis methods. However, the limitations of using FPA in lab experiments include the lack of understanding of its exact mechanism of action and potential off-target effects.
Orientations Futures
There are several future directions for the study of FPA. One potential direction is to further investigate the mechanism of action of FPA, which may provide insights into its potential therapeutic applications. Another direction is to optimize the synthesis of FPA to increase the yield and purity of the compound. Finally, further studies are needed to evaluate the safety and efficacy of FPA in preclinical and clinical settings.
Conclusion:
In conclusion, FPA is a synthetic compound that has been extensively studied for its potential pharmacological properties. FPA exhibits anti-inflammatory, analgesic, and antipyretic activities, and has been found to exhibit cytotoxic activity against various cancer cell lines. While the exact mechanism of action of FPA is not fully understood, it has been proposed to interact with various signaling pathways involved in the regulation of cell growth and survival. Further studies are needed to evaluate the safety and efficacy of FPA in preclinical and clinical settings, and to optimize the synthesis of FPA.
Méthodes De Synthèse
The synthesis of FPA involves the reaction of 4-fluoroaniline with ethyl 2-oxoazepane-3-carboxylate followed by the reaction with hydrazine hydrate and then with acetic anhydride to obtain the final product. The synthesis of FPA has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
FPA has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. FPA has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic activity against various cancer cell lines.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-11-6-4-10(5-7-11)13-9-14(21-20-13)16(23)19-12-3-1-2-8-18-15(12)22/h4-7,9,12H,1-3,8H2,(H,18,22)(H,19,23)(H,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSIEOREOADWPC-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)

![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
